(3R,4S)-methyl 4-phenylpiperidine-3-carboxylate
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Overview
Description
(3R,4S)-methyl 4-phenylpiperidine-3-carboxylate is a chiral compound with significant importance in the field of medicinal chemistry. This compound is known for its unique structural features, which include a piperidine ring substituted with a phenyl group and a carboxylate ester. The stereochemistry of the compound, denoted by (3R,4S), plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Esterification: The carboxylate ester is formed through an esterification reaction, typically involving methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-methyl 4-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like phenyl halides and bases such as sodium hydroxide are employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
(3R,4S)-methyl 4-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A structurally similar compound with a phenyl group attached to the piperidine ring.
Methyl 4-phenylpiperidine-3-carboxylate: A compound with similar functional groups but different stereochemistry.
Uniqueness
The unique stereochemistry of (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate distinguishes it from other similar compounds. This stereochemistry can significantly influence its biological activity and interactions, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 4-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
InChI Key |
VYUIWLMJPDHWQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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